molecular formula C9H11NO4S B072875 4-[(Dimethylamino)sulfonyl]benzoic acid CAS No. 1206-37-7

4-[(Dimethylamino)sulfonyl]benzoic acid

Cat. No. B072875
CAS RN: 1206-37-7
M. Wt: 229.26 g/mol
InChI Key: DGVPSAQTQGLBAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves palladium-catalyzed reactions, as illustrated by the synthesis of sulfonyl-bridged oligo(benzoic acid)s from triflate esters of sulfur-bridged oligophenols. These compounds exhibit interesting supramolecular structures and properties as metal extractants (Morohashi et al., 2014).

Molecular Structure Analysis

The crystal structure of related sulfonamide compounds, such as 2-(toluene-4-sulfonylamino)-benzoic acid, showcases intriguing supramolecular structures. These structures are stabilized through various hydrogen bonds and π-π interactions, leading to unique thermal and photochromic properties (熊静 et al., 2007).

Chemical Reactions and Properties

4-(N,N-Dimethylamino)benzoic acid demonstrates high selectivity towards divalent anions, such as HPO4^2- and SO4^2-, over monovalent anions. This selectivity is attributed to the basicity and charge density of the guest anions, indicating the compound's potential in anion recognition applications (Hou & Kobiro, 2006).

Physical Properties Analysis

The crystal structure and physical properties of related compounds, such as 4-dimethylaminopyridinium salts, have been thoroughly investigated. These studies emphasize the role of non-covalent interactions in determining the structural stability and physical properties of these compounds (Ullah et al., 2023).

Chemical Properties Analysis

Research on the enantiomeric separation and detection of 2-Arylpropionic acids derivatized with [(N,N-Dimethylamino)sulfonyl]benzofurazan reagents highlights the chemical versatility of sulfonamide derivatives. These studies demonstrate efficient separation techniques and elucidate the interactions underlying the chemical properties of these compounds (Fukushima et al., 1997).

Scientific Research Applications

  • Anion Recognition :

    • 4-[(Dimethylamino)sulfonyl]benzoic acid has been utilized for anion recognition, exhibiting high selectivity to divalent anions like HPO4 2- and SO4 2- over monovalent anions. This property is attributed to the basicity and charge density of guest anions influencing the selectivity of the host molecule (Hou & Kobiro, 2006).
  • Metal Extraction :

    • Sulfonyl-bridged oligo(benzoic acid)s, derived from 4-[(Dimethylamino)sulfonyl]benzoic acid, have shown high extractability toward lanthanoid ions (Ln3+). This efficiency is influenced by the electron-withdrawing nature of the sulfonyl function, which increases the acidity of adjacent carboxy groups (Morohashi et al., 2014).
  • Polymorphism :

    • Two new polymorphs of 4-[(Dimethylamino)sulfonyl]benzoic acid have been identified, emphasizing its potential for diverse molecular arrangements and applications in crystallography (Aakeröy, Desper, & Levin, 2005).
  • Binding Studies :

    • Studies on the binding of anions by α-cyclodextrin in water demonstrate the interaction capabilities of 4-[(Dimethylamino)sulfonyl]benzoic acid derivatives, which can be significant in understanding molecular recognition processes (Tawarah & Wazwaz, 1993).
  • Enantiomeric Separation :

    • The compound has been used in the enantiomeric separation and detection of 2-arylpropionic acids, showing effectiveness in chiral discrimination, which is crucial in pharmaceutical applications (Fukushima et al., 1997).
  • Thermal and Spectroscopic Properties :

    • Studies on the crystal structure, spectroscopic, and thermal properties of related sulfonyl benzoic acids have provided insights into their stability and behavior under different conditions, which is essential for material science applications (熊静 et al., 2007).

Safety And Hazards

The safety and hazards associated with “4-[(Dimethylamino)sulfonyl]benzoic acid” are not well-documented .

Future Directions

The future directions for “4-[(Dimethylamino)sulfonyl]benzoic acid” are not well-documented .

properties

IUPAC Name

4-(dimethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVPSAQTQGLBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152921
Record name Benzoic acid, p-(dimethylsulfamoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylamino)sulfonyl]benzoic acid

CAS RN

1206-37-7
Record name 4-[(Dimethylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, p-(dimethylsulfamoyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, p-(dimethylsulfamoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylsulfamoyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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